molecular formula C13H15ClO3 B8348573 Ethyl 5-(3-chlorophenyl)-3-oxopentanoate

Ethyl 5-(3-chlorophenyl)-3-oxopentanoate

Cat. No.: B8348573
M. Wt: 254.71 g/mol
InChI Key: DGUJRYUPEHVBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-chlorophenyl)-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a keto group (3-oxo) and a chlorophenyl group attached to a pentanoate ester

Properties

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl 5-(3-chlorophenyl)-3-oxopentanoate

InChI

InChI=1S/C13H15ClO3/c1-2-17-13(16)9-12(15)7-6-10-4-3-5-11(14)8-10/h3-5,8H,2,6-7,9H2,1H3

InChI Key

DGUJRYUPEHVBCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(3-chlorophenyl)-3-oxopentanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 3-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the desired product.

Industrial Production Methods

Industrial production of ethyl 3-oxo-5-[3-chlorophenyl]pentanoate typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chlorophenyl)-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-chlorobenzoic acid.

    Reduction: Formation of ethyl 3-hydroxy-5-[3-chlorophenyl]pentanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-chlorophenyl)-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-5-[3-chlorophenyl]pentanoate involves its interaction with specific molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the chlorophenyl group can engage in aromatic substitution reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 5-(3-chlorophenyl)-3-oxopentanoate can be compared with other similar compounds such as:

    Ethyl 3-oxo-5-phenylpentanoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    Ethyl 3-oxo-5-[4-chlorophenyl]pentanoate: The position of the chlorine atom affects the compound’s properties and reactivity.

    Ethyl 3-oxo-5-[3-bromophenyl]pentanoate: The presence of a bromine atom instead of chlorine leads to variations in chemical behavior and applications .

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